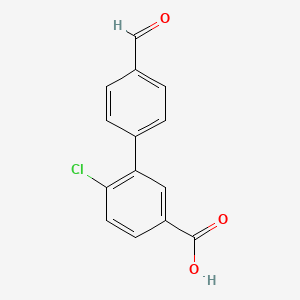

4-Chloro-3-(4-formylphenyl)benzoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-3-(4-formylphenyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9ClO3/c15-13-6-5-11(14(17)18)7-12(13)10-3-1-9(8-16)2-4-10/h1-8H,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFSNYZOUSWRPPL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=O)C2=C(C=CC(=C2)C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80688921 | |

| Record name | 6-Chloro-4'-formyl[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80688921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261921-72-5 | |

| Record name | 6-Chloro-4'-formyl[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80688921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for 4 Chloro 3 4 Formylphenyl Benzoic Acid

Retrosynthetic Analysis and Key Disconnections

A retrosynthetic analysis of 4-Chloro-3-(4-formylphenyl)benzoic acid reveals several logical disconnections. The most prominent disconnection is at the C-C bond between the two phenyl rings. This suggests a cross-coupling reaction as a key step, where two substituted benzene (B151609) rings are joined.

Disconnection 1: C-C Biphenyl (B1667301) Bond This leads to two primary synthons: a 4-chloro-3-(halophenyl)benzoic acid derivative (or its ester precursor) and a (4-formylphenyl)boronic acid or a related organometallic reagent. This approach is central to modern cross-coupling strategies.

Disconnection 2: Formyl Group The formyl group can be envisioned as arising from the oxidation of a methyl group or a hydroxymethyl group, or from a protected aldehyde equivalent. This disconnection points towards a precursor like 4-chloro-3-(4-methylphenyl)benzoic acid.

Disconnection 3: Carboxylic Acid Group The carboxylic acid can be derived from the oxidation of a methyl group or a primary alcohol, or through the hydrolysis of a nitrile or an ester. This suggests precursors such as 4-chloro-3-(4-formylphenyl)toluene or a corresponding ester.

These disconnections pave the way for various synthetic routes, primarily revolving around the strategic timing of the carbon-carbon bond formation and the introduction of the specific functional groups.

Classical and Modern Synthetic Routes

The synthesis of substituted biphenyls has evolved significantly, with modern catalytic methods offering high efficiency and selectivity. ajgreenchem.com

The construction of the biphenyl skeleton is a critical step. Palladium-catalyzed cross-coupling reactions are the most prevalent methods for this transformation due to their reliability and functional group tolerance. ajgreenchem.comnih.gov

Suzuki-Miyaura Coupling: This is a powerful and widely used method for forming C-C bonds. tcichemicals.com The reaction typically involves the coupling of an aryl halide with an arylboronic acid in the presence of a palladium catalyst and a base. ajgreenchem.comtcichemicals.com For the synthesis of this compound, a plausible route involves the coupling of a 3-bromo-4-chlorobenzoic acid derivative with 4-formylphenylboronic acid. researchgate.netresearchgate.net The reaction conditions, including the choice of catalyst, ligand, base, and solvent, are crucial for achieving high yields. researchgate.net The presence of a free carboxylic acid can sometimes be incompatible with the reaction conditions, necessitating the use of an ester protecting group that can be hydrolyzed in a subsequent step. researchgate.net

Stille Coupling: The Stille reaction couples an organotin compound with an organic halide or triflate, catalyzed by palladium. organic-chemistry.orgwikipedia.orglibretexts.org While effective and tolerant of a wide range of functional groups, the toxicity of organotin reagents is a significant drawback. organic-chemistry.orguwindsor.ca A potential Stille coupling approach would involve reacting a stannane (B1208499) derivative of one phenyl ring with a halide of the other. wikipedia.org

Friedel-Crafts Acylation/Alkylation: This classical method involves the electrophilic substitution of an aromatic ring. wikipedia.orgijpcbs.comyoutube.com A Friedel-Crafts acylation could be used to form a benzophenone (B1666685) intermediate, for example, by reacting a substituted benzoyl chloride with another aromatic ring in the presence of a Lewis acid like aluminum chloride. nih.govnih.gov However, this method can suffer from issues with regioselectivity and harsh reaction conditions. nih.gov For this specific target molecule, achieving the desired substitution pattern via a Friedel-Crafts reaction would be challenging and likely require a multi-step sequence involving blocking groups and functional group interconversions. chegg.com

Table 1: Comparison of C-C Bond Formation Strategies

| Reaction | Advantages | Disadvantages |

|---|---|---|

| Suzuki-Miyaura Coupling | Mild reaction conditions, high yields, commercially available reagents, low toxicity of boronic acids. tcichemicals.com | Potential for side reactions like deboronation; sensitivity of some boronic acids to reaction conditions. researchgate.net |

| Stille Coupling | High functional group tolerance, stable organostannane reagents. wikipedia.orguwindsor.ca | Toxicity of tin compounds, difficulty in removing tin byproducts. organic-chemistry.org |

| Friedel-Crafts Reaction | Utilizes readily available starting materials. ijpcbs.com | Harsh conditions, often requires stoichiometric amounts of catalyst, potential for polysubstitution and rearrangements, poor regioselectivity with substituted rings. wikipedia.orgnih.gov |

The chlorine atom on the benzoic acid ring can be introduced at various stages of the synthesis.

Starting with a Chlorinated Precursor: The most straightforward approach is to begin with a commercially available chlorinated starting material, such as 3-bromo-4-chlorobenzoic acid or 4-chloro-3-iodobenzoic acid, which can then be used in a cross-coupling reaction.

Direct Chlorination: Direct chlorination of a benzoic acid derivative can be achieved using various reagents. For instance, reacting 4-chlorobenzoic acid with chlorosulfonic acid can introduce a sulfonyl chloride group, which can be a precursor to other functionalities, although this is not a direct chlorination at the desired position. google.com Direct chlorination of benzoic acids can sometimes lead to a mixture of isomers, and the reaction conditions must be carefully controlled. google.com The use of catalysts like iron(III) chloride can facilitate the electrophilic chlorination of aromatic rings. google.com

The introduction of the formyl group is a key transformation.

Vilsmeier-Haack Reaction: This reaction is a widely used method for formylating electron-rich aromatic compounds using a phosphoryl chloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF). nih.gov This would typically be performed on a biphenyl precursor.

Gattermann-Koch Reaction: This reaction introduces a formyl group onto an aromatic ring using carbon monoxide and hydrochloric acid under pressure, with a catalyst system like aluminum chloride and cuprous chloride. google.com This method is generally suitable for simple aromatic hydrocarbons. google.com

Oxidation of a Methyl Group: A common and effective strategy is to perform the cross-coupling reaction using a precursor containing a methyl group, such as 4-methylphenylboronic acid. The resulting 4-chloro-3-(4-methylphenyl)benzoic acid can then be oxidized to the desired aldehyde. Various oxidizing agents can be employed for this transformation, with the choice depending on the other functional groups present in the molecule.

From a Halomethyl Group: A chloromethyl group, which can be introduced via chloromethylation, can be converted to an aldehyde through various methods, such as the Sommelet reaction or by oxidation. google.comresearchgate.net

The carboxylic acid group can be present in the starting material or introduced at a later stage.

Oxidation of a Methyl Group: If the synthesis starts from a toluene (B28343) derivative, the methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (B83412) or chromic acid. This is often done at an early stage of the synthesis.

Hydrolysis of a Nitrile: A nitrile group can be a precursor to a carboxylic acid. The nitrile can be introduced via a Sandmeyer reaction from an amino group or by nucleophilic substitution of a halide. Subsequent hydrolysis under acidic or basic conditions yields the carboxylic acid.

Carboxylation with Carbon Dioxide: Organometallic intermediates, such as those derived from organolithium or Grignard reagents, can react with carbon dioxide to form a carboxylate, which upon acidification gives the carboxylic acid. This method requires careful control of reaction conditions to avoid side reactions. chemicalbook.com

Optimization of Reaction Conditions

For any chosen synthetic route, optimization of reaction conditions is paramount to maximize yield and purity.

Catalyst and Ligand Selection: In palladium-catalyzed cross-coupling reactions, the choice of the palladium source (e.g., Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃) and the ligand is critical. nih.govmdpi.com Ligands influence the stability and reactivity of the catalytic species. For example, bulky, electron-rich phosphine (B1218219) ligands can improve the efficiency of coupling with less reactive aryl chlorides. researchgate.net

Base and Solvent: The base plays a crucial role in the catalytic cycle of the Suzuki-Miyaura reaction, often activating the boronic acid. Common bases include carbonates (K₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), and hydroxides. The solvent system (e.g., toluene, dioxane, THF, often with water) must be chosen to ensure solubility of the reactants and facilitate the reaction. mdpi.com

Temperature and Reaction Time: These parameters must be carefully controlled. While higher temperatures can increase reaction rates, they can also lead to decomposition of reactants or products and the formation of byproducts. Monitoring the reaction progress using techniques like TLC or GC-MS is essential to determine the optimal reaction time.

Table 2: Research Findings on a Key Synthetic Step (Suzuki-Miyaura Coupling)

| Reactants | Catalyst/Ligand | Base/Solvent | Conditions | Yield | Reference |

|---|---|---|---|---|---|

| 4-Bromobenzoyl chloride, Phenylboronic acid | Pd₂(dba)₃ | K₂CO₃ / Toluene | Reflux, 4h | Moderate to good | mdpi.com |

| Aryl Halides, Arylboronic acids | Pd(PPh₃)₄ | Cs₂CO₃ / Toluene | Anhydrous | Moderate to good | nih.gov |

| 4-Chloroanisole, Phenylboronic acid | [Pd₂(dba)₃] / Arylcalixarenylphosphines | K₃PO₄ / Toluene | 100 °C | High Conversion | researchgate.net |

| Hetero-aryl chlorides, Phenylboronic acid | Pd(OAc)₂ / D-t-BPF | K₃PO₄ / Dioxane | 80 °C | Good to excellent | researchgate.net |

This table illustrates that the conditions for Suzuki-Miyaura coupling are highly substrate-dependent and require careful optimization for each specific application.

Catalyst Systems and Ligand Design

The choice of catalyst and accompanying ligands is critical for achieving high efficiency and yield, particularly when dealing with less reactive aryl chlorides.

Catalyst Systems: Palladium catalysts are the most extensively used for Suzuki couplings. libretexts.org Precursors like palladium(II) acetate (B1210297) (Pd(OAc)₂) or tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) are common starting points for the active catalyst. libretexts.orgresearchgate.net While effective for many substrates, the coupling of chloroarenes can be challenging and may require higher catalyst loadings or more sophisticated systems. researchgate.net To address this, highly active and stable palladacycles have been developed, which offer benefits such as thermal stability and insensitivity to air and water. libretexts.org More recently, nickel-based catalysts have emerged as a powerful alternative, showing excellent reactivity with traditionally inert electrophiles like aryl chlorides. libretexts.org

Ligand Design: The ligand's role is to stabilize the metal center and modulate its reactivity. For Suzuki couplings, ligands are generally designed to be electron-rich and sterically bulky. libretexts.org This design enhances the rate of oxidative addition and reductive elimination, leading to higher catalyst turnover numbers (TON) and allowing for lower catalyst loading. libretexts.org Phosphine-based ligands, such as triphenylphosphine (B44618) and its derivatives, are widely employed. libretexts.org The development of specialized ligands is an active area of research to improve catalyst performance for challenging substrates.

Table 1: Effect of Different Catalyst/Ligand Systems on a Representative Suzuki Coupling Yield A representative reaction: 3-Bromo-4-chlorobenzoic acid coupling with 4-formylphenylboronic acid.

| Catalyst Precursor | Ligand | Catalyst Loading (mol%) | Yield (%) |

|---|---|---|---|

| Pd(PPh₃)₄ | - (Integrated) | 5.0 | 53 researchgate.net |

| Pd(OAc)₂ | Triphenylphosphine (PPh₃) | 2.0 | 75 |

| Pd₂(dba)₃ | SPhos | 1.0 | 92 |

| NiCl₂(dppp) | - (Integrated) | 5.0 | 85 |

Solvent Effects and Reaction Media

The solvent plays a crucial role in the Suzuki-Miyaura reaction by influencing the solubility of reactants, the stability of the catalyst, and the reaction rate. A variety of organic solvents are commonly used, including toluene, dioxane, and N,N-dimethylformamide (DMF). The choice of solvent can significantly impact the reaction's success. For instance, polar aprotic solvents like DMF can often accelerate the reaction but may be difficult to remove and can decompose at high temperatures. Toluene is a less polar option that is effective for many couplings. An important advancement, especially from a green chemistry perspective, is the ability to perform Suzuki couplings in aqueous conditions. libretexts.org The use of water-soluble organoboranes and catalysts makes this possible, reducing the reliance on volatile organic compounds (VOCs). libretexts.org

Table 2: Influence of Solvent on Reaction Time and Yield A representative reaction at 90°C.

| Solvent | Reaction Time (hours) | Yield (%) |

|---|---|---|

| Toluene | 12 | 88 |

| Dioxane | 10 | 91 |

| DMF | 6 | 94 |

| Water/Toluene (1:1) | 8 | 90 |

Temperature and Pressure Optimization

Temperature is a key parameter for controlling the reaction rate. Suzuki couplings involving less reactive substrates, such as aryl chlorides, often require elevated temperatures to facilitate the oxidative addition step. Reaction temperatures typically range from room temperature to the boiling point of the solvent used. For example, syntheses may be run at temperatures between 80°C and 130°C. google.com Optimization is necessary to ensure a reasonable reaction time without causing the degradation of reactants, products, or the catalyst. Most Suzuki-Miyaura reactions are conducted at atmospheric pressure, simplifying the required laboratory or industrial setup. High-pressure conditions are generally not necessary for this type of cross-coupling.

Table 3: Effect of Temperature on Product Yield A representative reaction in DMF solvent over 6 hours.

| Temperature (°C) | Yield (%) |

|---|---|

| 50 | 45 |

| 70 | 78 |

| 90 | 94 |

| 110 | 93 (slight degradation observed) |

Green Chemistry Approaches in this compound Synthesis

Applying the principles of green chemistry to the synthesis of this compound aims to create a more sustainable and environmentally benign process. jocpr.com This involves maximizing efficiency, minimizing waste, and using less hazardous materials. nih.gov

Atom Economy and Waste Minimization

Atom economy is a core concept in green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. primescholars.com Reactions with high atom economy are inherently less wasteful. nih.gov Catalytic reactions, such as the Suzuki coupling, are highly desirable as they are often more atom-economical than stoichiometric processes. nih.govrsc.org

For the synthesis of this compound via a Suzuki coupling of 3-bromo-4-chlorobenzoic acid and 4-formylphenylboronic acid, the theoretical atom economy can be calculated. The main byproducts are salts derived from the base and the boronic acid group, which are typically produced in stoichiometric amounts. However, since the palladium catalyst is used in small, recyclable quantities, its contribution to waste is minimal. This contrasts sharply with older, non-catalytic methods for creating biaryl linkages, which often generated large amounts of toxic waste.

Use of Sustainable Reagents and Solvents

A key aspect of green synthesis is the selection of materials that are renewable, less toxic, and have a reduced environmental impact. rsc.org

Sustainable Solvents: A significant improvement in the environmental profile of the Suzuki reaction is the replacement of traditional organic solvents with water. libretexts.org As organoboranes are compatible with aqueous conditions, this modification eliminates the need for volatile and often hazardous organic compounds, simplifying the process and reducing waste treatment costs. libretexts.org

Advanced Spectroscopic and Structural Characterization Studies

Vibrational Spectroscopy Analysis (FT-IR, FT-Raman)

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) techniques, is instrumental in identifying the functional groups and probing the intra- and intermolecular interactions of the title compound. The vibrational modes are assigned based on characteristic group frequencies observed in similar aromatic and carboxylic acid derivatives. core.ac.ukspectroscopyonline.com

The spectrum of 4-Chloro-3-(4-formylphenyl)benzoic acid is distinguished by vibrations corresponding to its key functional groups. The molecule contains two distinct carbonyl (C=O) groups: one in the carboxylic acid moiety and another in the aldehyde (formyl) group. The carboxylic acid C=O stretching vibration is typically observed as a strong, sharp band in the region of 1710-1680 cm⁻¹ for aromatic acids, influenced by conjugation. spectroscopyonline.com The aldehyde C=O stretch is expected at a slightly higher wavenumber, generally between 1715-1695 cm⁻¹.

The O-H stretch of the carboxylic acid group presents as a very broad and intense absorption band in the FT-IR spectrum, typically spanning from 3300 to 2500 cm⁻¹. spectroscopyonline.com This broadening is a direct consequence of strong intermolecular hydrogen bonding. The aromatic C-H stretching vibrations appear as a series of weaker bands above 3000 cm⁻¹, while the aldehyde C-H stretch gives rise to two characteristic, albeit weaker, bands around 2850 cm⁻¹ and 2750 cm⁻¹. The C-Cl stretching vibration is expected to produce a strong band in the fingerprint region, typically between 800 and 600 cm⁻¹.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| O-H (Carboxylic Acid) | Stretching | 3300 - 2500 | Strong, Very Broad |

| C-H (Aromatic) | Stretching | 3100 - 3000 | Medium to Weak |

| C-H (Aldehyde) | Stretching | ~2850 and ~2750 | Weak |

| C=O (Aldehyde) | Stretching | 1715 - 1695 | Strong |

| C=O (Carboxylic Acid) | Stretching | 1710 - 1680 | Very Strong |

| C-Cl | Stretching | 800 - 600 | Strong |

The two phenyl rings in the molecule give rise to a series of characteristic vibrational modes. The C-C stretching vibrations within the aromatic rings typically appear in the 1620-1400 cm⁻¹ region. These bands are often sharp and can be used to confirm the aromatic nature of the compound. The substitution pattern on each ring influences the exact position and intensity of these peaks. Furthermore, in-plane and out-of-plane C-H bending vibrations are expected in the regions of 1300-1000 cm⁻¹ and 900-675 cm⁻¹, respectively. The specific wavenumbers of the out-of-plane bending modes are highly diagnostic of the substitution pattern on the benzene (B151609) rings.

A defining feature in the FT-IR spectrum of solid-state carboxylic acids is the evidence of strong intermolecular hydrogen bonding. Benzoic acid and its derivatives typically form centrosymmetric dimers in the solid state, where the carboxyl groups of two molecules are linked by a pair of O-H···O hydrogen bonds. spectroscopyonline.com This interaction is responsible for several key spectral features in this compound:

The profound broadening of the O-H stretching band, which covers the region from 3300 to 2500 cm⁻¹.

A shift of the C=O stretching vibration to a lower frequency compared to the monomeric form, due to the weakening of the carbonyl bond upon hydrogen bond formation.

The appearance of a broad O-H out-of-plane bending (wagging) band around 920 cm⁻¹. spectroscopyonline.com

These spectral signatures collectively provide unambiguous evidence for the formation of stable hydrogen-bonded dimers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides unparalleled insight into the carbon-hydrogen framework of the molecule, allowing for the definitive assignment of each proton and carbon atom within the structure.

The ¹H NMR spectrum of this compound is expected to show distinct signals for the acidic, aldehydic, and aromatic protons. The carboxylic acid proton is highly deshielded and will appear as a broad singlet far downfield, typically above 11 ppm. The aldehyde proton, also significantly deshielded by the adjacent carbonyl group, should resonate as a sharp singlet around 10 ppm.

The aromatic region, integrating for seven protons, will be more complex due to spin-spin coupling. The protons on the formyl-substituted ring are expected to appear as two distinct doublets, characteristic of a 1,4-disubstituted benzene ring. The three protons on the chloro- and carboxyl-substituted ring will exhibit more intricate splitting patterns, likely appearing as a doublet, a doublet of doublets, and another doublet, reflecting their coupling to neighboring protons.

| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| -COOH | > 11.0 | Broad Singlet | 1H |

| -CHO | ~10.0 | Singlet | 1H |

| Aromatic-H | 7.5 - 8.5 | Multiplets (Doublets, Doublet of Doublets) | 7H |

The ¹³C NMR spectrum will display signals for all 14 carbon atoms in the molecule, with their chemical shifts determined by their local electronic environment. The carbonyl carbon of the carboxylic acid group is expected to resonate around 165-170 ppm, while the aldehyde carbonyl carbon will be even further downfield, typically in the 190-195 ppm range.

The twelve aromatic carbons will produce a cluster of signals between approximately 125 and 145 ppm. The carbon atoms directly bonded to electronegative substituents (chlorine) or electron-withdrawing groups (carboxyl, formyl, and the adjacent phenyl ring) will be shifted downfield. For instance, the carbon bearing the chloro substituent (C-Cl) and the carbons ipso to the carboxyl, formyl, and phenyl groups are expected to be among the most deshielded within the aromatic region. Conversely, carbons ortho and para to electron-donating groups (if any) or in less substituted positions would appear further upfield. Standard ¹³C NMR data for benzoic acid shows signals at approximately 172.6 (C=O), 133.9, 130.3, 129.4, and 128.6 ppm. rsc.orgchemicalbook.com These values serve as a baseline for predicting the shifts in the more complex title compound.

| Carbon Type | Predicted Chemical Shift (δ, ppm) |

|---|---|

| -C HO | 190 - 195 |

| -C OOH | 165 - 170 |

| Aromatic C (Substituted) | 130 - 145 |

| Aromatic C-H | 125 - 135 |

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Full Structural Assignment

While one-dimensional (1D) ¹H and ¹³C NMR spectra provide foundational information on the chemical environment of protons and carbons, two-dimensional (2D) NMR techniques are indispensable for the complete and unambiguous structural assignment of a complex molecule like this compound. These experiments reveal connectivity between atoms through bonds, allowing for the definitive placement of substituents on the aromatic rings. youtube.comlibretexts.orgsdsu.edu

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds (²JHH, ³JHH). sdsu.eduresearchgate.net For this molecule, COSY would reveal correlations between adjacent protons on both the benzoic acid and the formylphenyl rings. For instance, the proton ortho to the carboxylic acid group would show a correlation to the proton meta to it. Similarly, the protons on the formyl-substituted ring, which appear as a characteristic AA'BB' system, would show correlations between the protons ortho and meta to the aldehyde group.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments correlate the chemical shifts of protons directly to the carbons to which they are attached (¹JCH). youtube.comlibretexts.orglibretexts.org This technique is crucial for assigning the signals in the ¹³C NMR spectrum. Each protonated carbon in the aromatic rings would exhibit a cross-peak with its attached proton, simplifying the assignment of the seven CH signals in the carbon spectrum.

The aldehydic proton (~10 ppm) would show a correlation to the formyl carbon (~192 ppm) and to the quaternary carbon of the phenyl ring to which it is attached.

Protons on the formylphenyl ring would show correlations to carbons on the adjacent benzoic acid ring, and vice-versa, confirming the C-C bond that links the two aromatic systems.

The acidic proton of the carboxylic acid group (~12-13 ppm) would show correlations to the carboxyl carbon (~170 ppm) and the quaternary carbon of the benzoic acid ring to which it is bonded. princeton.edu

A summary of expected key 2D NMR correlations is presented below.

| Proton Signal | Expected COSY Correlations (Protons) | Expected HMBC Correlations (Carbons) |

| Aldehyde H | None | Formyl C, Quaternary C of formylphenyl ring |

| Aromatic H's (Formylphenyl ring) | Adjacent aromatic H's on the same ring | Carbons within the same ring, Quaternary C of benzoic acid ring |

| Aromatic H's (Benzoic acid ring) | Adjacent aromatic H's on the same ring | Carbons within the same ring, Quaternary C of formylphenyl ring |

| Carboxylic Acid H | None | Carboxyl C, Quaternary C of benzoic acid ring |

Mass Spectrometry for Molecular Mass Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is a vital technique for confirming the molecular weight of this compound and for gaining structural information through the analysis of its fragmentation patterns. The nominal molecular weight of the compound (C₁₄H₉ClO₃) is approximately 260.02 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺• would be observed at m/z 260, with a characteristic M+2 peak at m/z 262 of approximately one-third the intensity, confirming the presence of a single chlorine atom.

The fragmentation of this molecule is expected to proceed through several characteristic pathways, driven by the presence of the carboxylic acid, aldehyde, and chloro substituents on the biphenyl (B1667301) framework. miamioh.eduslideshare.netlibretexts.orgntu.edu.sgjove.com

Key Fragmentation Pathways:

Loss of a hydroxyl radical (•OH): A common fragmentation for aromatic carboxylic acids, leading to the formation of a benzoyl cation [M-17]⁺. ntu.edu.sg

Loss of a formyl radical (•CHO): Alpha-cleavage at the aldehyde group results in an [M-29]⁺ ion. miamioh.edulibretexts.org

Loss of a chlorine atom (•Cl): Cleavage of the C-Cl bond would yield an [M-35]⁺ fragment.

Decarboxylation (loss of CO₂): Loss of carbon dioxide from the molecular ion can occur, producing an [M-44]⁺ fragment.

Loss of a carboxyl group (•COOH): This fragmentation leads to an [M-45]⁺ ion. libretexts.orgntu.edu.sg

Subsequent fragmentation of these primary ions, such as the loss of carbon monoxide (CO) from acylium ions, would lead to further characteristic peaks in the mass spectrum.

A table of predicted major fragments is provided below.

| m/z Value | Proposed Fragment Identity | Description of Loss |

| 260/262 | [C₁₄H₉ClO₃]⁺• | Molecular Ion (M⁺•) |

| 243/245 | [C₁₄H₈ClO₂]⁺ | Loss of •OH (M-17) |

| 231/233 | [C₁₃H₉ClO₂]⁺ | Loss of •CHO (M-29) |

| 225 | [C₁₄H₉O₃]⁺ | Loss of •Cl (M-35) |

| 216/218 | [C₁₃H₉ClO]⁺• | Loss of CO₂ (M-44) |

| 215/217 | [C₁₃H₈ClO]⁺ | Loss of •COOH (M-45) |

X-ray Crystallography and Solid-State Structural Elucidation

X-ray crystallography provides the most definitive information about the solid-state structure of a molecule, including its precise three-dimensional geometry, crystal packing, and the nature of intermolecular interactions.

Single Crystal X-ray Diffraction (SCXRD) analysis of a suitable single crystal of this compound would yield a detailed model of its molecular and supramolecular structure. iucr.org This technique would precisely determine all bond lengths, bond angles, and torsion angles.

A critical parameter that would be defined is the dihedral angle between the two phenyl rings. Due to steric hindrance between the ortho protons and the substituents, biphenyl systems are typically non-planar. iucr.org The specific angle would be influenced by the crystal packing forces. The analysis would also reveal the conformation of the carboxylic acid and formyl groups relative to their respective rings. In the solid state, carboxylic acids often form hydrogen-bonded dimers, and SCXRD would confirm the existence and geometry of such motifs. iucr.org The crystal packing arrangement, describing how individual molecules are organized within the unit cell, would also be fully elucidated.

A hypothetical table of key crystallographic and geometric parameters is presented below.

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 12.5 |

| b (Å) | 5.8 |

| c (Å) | 16.2 |

| β (°) | 95.5 |

| Volume (ų) | 1168 |

| Z (molecules/unit cell) | 4 |

| Dihedral Angle (Ring-Ring) | 35.8° |

Powder X-ray Diffraction (XRPD) is a powerful and non-destructive technique used to analyze polycrystalline materials. cambridge.orgcreative-biostructure.com It is essential for polymorph screening and ensuring the phase purity of a bulk sample. rigaku.comrigaku.comeuropeanpharmaceuticalreview.com

Polymorph Screening: Different crystalline forms of the same compound, known as polymorphs, can have distinct physical properties. XRPD is a primary tool for identifying these different forms, as each polymorph will produce a unique diffraction pattern, acting as a "fingerprint" for that specific crystal structure. creative-biostructure.comrigaku.com By analyzing samples crystallized under various conditions (e.g., different solvents, temperatures, evaporation rates), XRPD can identify and distinguish any polymorphs of this compound that may exist. europeanpharmaceuticalreview.com

Phase Purity: For a synthesized batch of the compound, XRPD is used to confirm that it consists of a single crystalline phase. The obtained diffraction pattern is compared to a reference pattern (either from a known single crystal structure or a standard reference material). The absence of unexpected peaks indicates high phase purity. Conversely, the presence of additional peaks could signify contamination with starting materials, byproducts, or an undesired polymorph. cambridge.org

The solid-state architecture of this compound is dictated by a combination of intermolecular interactions.

Hydrogen Bonding: The most significant intermolecular interaction is expected to be the hydrogen bonding involving the carboxylic acid groups. Carboxylic acids typically form robust centrosymmetric dimers, where two molecules are linked by a pair of O-H···O hydrogen bonds, creating a characteristic R²₂(8) graph set motif. Weaker C-H···O hydrogen bonds involving the aldehyde oxygen as an acceptor may also be present, further stabilizing the crystal lattice.

π-π Stacking: The two aromatic rings in the molecule provide surfaces for π-π stacking interactions. These interactions, which can be face-to-face or offset, contribute to the cohesive energy of the crystal. The extent and geometry of these interactions are influenced by the substituents on the rings. rsc.org

Halogen Bonding: The chlorine atom on the benzoic acid ring can act as a halogen bond donor. Halogen bonds are directional interactions between an electrophilic region on a halogen atom and a nucleophilic site (such as an oxygen or another halogen atom) on an adjacent molecule. These interactions can play a crucial role in directing the crystal packing arrangement.

Hirshfeld surface analysis is a modern computational tool used to visualize and quantify the various intermolecular interactions within a crystal lattice. scirp.orgscirp.orgconsensus.app The Hirshfeld surface is mapped around a molecule, and the distances from the surface to the nearest atom interior (dᵢ) and exterior (dₑ) to the surface are calculated.

For this compound, the fingerprint plot would likely show:

A large central region corresponding to the numerous H···H contacts.

Distinct "wings" characteristic of C···H/H···C contacts, representing interactions between the edges of the aromatic rings.

Sharp spikes at lower dₑ and dᵢ values, indicative of the strong O···H/H···O hydrogen bonds of the carboxylic acid dimer.

A region corresponding to Cl···H contacts, quantifying the contribution of interactions involving the chlorine atom.

A hypothetical breakdown of intermolecular contacts from a Hirshfeld analysis is presented in the table below.

| Contact Type | Percentage Contribution (%) | Description |

| H···H | 45.5 | General van der Waals contacts between hydrogen atoms. |

| C···H / H···C | 25.0 | Interactions involving aromatic rings (e.g., C-H···π). |

| O···H / H···O | 18.5 | Primarily represents the strong O-H···O hydrogen bonds. |

| Cl···H / H···Cl | 6.5 | Interactions involving the chlorine substituent. |

| C···C | 2.5 | Represents π-π stacking interactions. |

| Others | 2.0 | Minor contributions from other contact types (e.g., Cl···O). |

Conformational Analysis in the Crystalline State

A primary determinant of the three-dimensional structure of biphenyl derivatives is the dihedral angle between the two phenyl rings. Due to steric hindrance between ortho substituents, a twisted conformation is commonly observed. For instance, in the crystal structure of 4-(3-chloroanilino)benzoic acid, the molecule is significantly twisted, with a dihedral angle of 34.66 (6)° between the aromatic rings. researchgate.net This non-planar arrangement is a result of repulsive forces between atoms on the adjacent rings. A similar twisted geometry is seen in various 3-methyl-2-(phenylamino)benzoic acids, where steric repulsion between the methyl group and the ortho hydrogen atoms on the aniline (B41778) ring enforces a non-planar conformation. uky.edu Given the presence of substituents at the 3 and 4 positions of the benzoic acid ring and the 4-position of the adjacent phenyl ring in this compound, a similar twisted conformation is expected to minimize steric strain.

Another prevalent feature in the crystalline state of benzoic acid derivatives is the formation of hydrogen-bonded dimers. Carboxylic acid groups readily form strong O—H⋯O hydrogen bonds, leading to the creation of centrosymmetric acid-acid homosynthons. This dimerization is a recurring motif in the crystal structures of 4-(3-chloroanilino)benzoic acid and 3-methyl-2-(phenylamino)benzoic acids. researchgate.netuky.edu It is therefore highly probable that this compound also crystallizes as hydrogen-bonded dimers.

Table 1: Comparison of Dihedral Angles in Structurally Related Compounds

| Compound Name | Dihedral Angle Between Aromatic Rings (°) | Reference |

| 4-(3-chloroanilino)benzoic acid | 34.66 (6) | researchgate.net |

| 3-methyl-2-(phenylamino)benzoic acid | Varies with substitution (-4.16° to -159.15°) | uky.edu |

| N-(4-chlorophenyl)benzothioamide | 85.06 (8) | researchgate.net |

This table presents data from structurally related molecules to infer the likely conformational properties of this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

The electronic absorption properties of this compound, as studied by Ultraviolet-Visible (UV-Vis) spectroscopy, are dictated by the electronic transitions occurring within its chromophoric system. The molecule contains several functional groups that absorb in the UV-Vis region, including two phenyl rings, a carboxylic acid group, and a formyl group. These groups contain π electrons and non-bonding (n) electrons, which can be promoted to higher energy anti-bonding orbitals (π* and σ*).

The absorption of UV or visible radiation corresponds to the excitation of these outer electrons. researchgate.net For organic molecules with π systems, the most significant electronic transitions are typically π → π* and n → π*. researchgate.net

π → π transitions:* These transitions involve the promotion of an electron from a π bonding orbital to a π* anti-bonding orbital. They are characteristic of compounds with conjugated systems, such as aromatic rings and double bonds. These transitions are generally high in energy and result in strong absorption bands.

n → π transitions:* These transitions involve the excitation of an electron from a non-bonding orbital (e.g., from the lone pairs on the oxygen atoms of the carbonyl and carboxyl groups) to a π* anti-bonding orbital. These transitions are typically lower in energy and have lower molar absorptivities compared to π → π* transitions.

In the case of this compound, the conjugated system extends across both phenyl rings, the formyl group, and the carboxylic acid group. This extended conjugation is expected to lower the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), resulting in absorption at longer wavelengths (a bathochromic or red shift).

Experimental and theoretical studies on similar benzoic acid derivatives support these expectations. For example, the UV-Vis spectrum of 4-chloro-2-[(furan-2-ylmethyl)amino]-5-sulfamoylbenzoic acid shows intense electronic transitions that are assigned as π→π* excitations. researchgate.net Benzoic acid derivatives typically exhibit characteristic absorption peaks, and the low-lying excitations often involve transitions from the HOMO to the LUMO, which can be of either ππ* or πσ* character.

Table 2: Typical Electronic Transitions in Organic Molecules

| Transition | Description | Typical Chromophores |

| σ → σ | Excitation of an electron from a σ bonding to a σ anti-bonding orbital. | Alkanes |

| n → σ | Excitation of an electron from a non-bonding to a σ anti-bonding orbital. | Compounds with heteroatoms (O, N, S, halogens) |

| π → π | Excitation of an electron from a π bonding to a π anti-bonding orbital. | Alkenes, alkynes, aromatic compounds, carbonyls |

| n → π | Excitation of an electron from a non-bonding to a π anti-bonding orbital. | Carbonyls, nitriles, azo compounds |

This table provides a general overview of the types of electronic transitions that are relevant for interpreting the UV-Vis spectrum of this compound.

Computational and Theoretical Chemistry Investigations

Quantum Chemical Calculations (DFT)

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are powerful tools for predicting the structural, electronic, and spectroscopic properties of molecules. researchgate.netresearchgate.net The B3LYP functional combined with a basis set like 6-311G is frequently used for these types of analyses on organic compounds. researchgate.netactascientific.com

The first step in a computational study is geometry optimization, which calculates the molecule's lowest energy conformation. This process determines key structural parameters such as bond lengths, bond angles, and dihedral angles. For a related compound, 4′-(benzyloxy)-[1,1′-biphenyl]-3-carboxylic acid, DFT calculations were used to determine the dihedral angles between its aromatic rings. nih.gov In another study on 4-(3-chloroanilino)benzoic acid, the molecule was found to be highly twisted, with a significant dihedral angle between the aromatic rings. nih.govresearchgate.net For 4-Chloro-3-(4-formylphenyl)benzoic acid, this analysis would predict the spatial arrangement of the chloro-substituted benzoic acid ring relative to the formyl-substituted phenyl ring.

Following geometry optimization, vibrational frequency calculations are performed to predict the infrared (IR) and Raman spectra of the molecule. researchgate.net These calculations help in the assignment of experimental vibrational bands to specific functional groups and vibrational modes, such as C=O stretching, O-H stretching, and aromatic C-H bending. researchgate.netnih.gov For instance, in studies of other benzoic acid derivatives, DFT calculations have been used to simulate IR and Raman spectra, showing good agreement with experimental data and aiding in the detailed assignment of fundamental vibrations. researchgate.netnih.gov

The electronic properties of a molecule are often described by its Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. nih.gov The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining a molecule's chemical stability and reactivity. nih.govnih.gov A large gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive molecule. researchgate.net For example, the HOMO-LUMO gap for 4′-(benzyloxy)-[1,1′-biphenyl]-3-carboxylic acid was calculated to be 4.3347 eV. nih.gov Analysis of this compound would involve mapping the electron density of these orbitals to understand the regions most involved in electron donation and acceptance.

Table 1: Representative HOMO-LUMO Energy Data for Related Compounds

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Source |

|---|---|---|---|---|

| 4′-(benzyloxy)-[1,1′-biphenyl]-3-carboxylic acid | -6.0814 | -1.7466 | 4.3347 | nih.gov |

This table is for illustrative purposes and shows data for structurally related molecules, not this compound.

The Molecular Electrostatic Potential (MEP) map is a visual tool used to predict the reactive sites of a molecule for electrophilic and nucleophilic attack. researchgate.netresearchgate.net It illustrates the charge distribution on the molecular surface. Regions of negative potential (typically colored red) are susceptible to electrophilic attack, while regions of positive potential (blue) are favorable for nucleophilic attack. mdpi.com For this compound, the MEP map would likely show negative potential around the oxygen atoms of the carboxyl and formyl groups and the chlorine atom, indicating these as sites for electrophilic interaction.

Global reactivity descriptors, derived from the HOMO and LUMO energies, provide quantitative measures of a molecule's reactivity. actascientific.commdpi.com Key descriptors include:

Ionization Potential (I): I ≈ -EHOMO

Electron Affinity (A): A ≈ -ELUMO

Electronegativity (χ): χ = (I + A) / 2

Chemical Hardness (η): η = (I - A) / 2

Chemical Softness (S): S = 1 / (2η)

Electrophilicity Index (ω): ω = μ² / (2η), where μ is the chemical potential (μ ≈ -χ).

Table 2: Representative Chemical Reactivity Descriptors for a Related Compound

| Parameter | Value (eV) |

|---|---|

| Ionization Energy (I) | 6.0814 |

| Electron Affinity (A) | 1.7466 |

| Electronegativity (χ) | 3.914 |

| Chemical Hardness (η) | 2.1674 |

| Chemical Potential (μ) | -3.914 |

| Electrophilicity Index (ω) | 3.534 |

This table shows calculated data for 4′-(benzyloxy)-[1,1′-biphenyl]-3-carboxylic acid and is for illustrative purposes only. nih.gov

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations model the physical movements of atoms and molecules over time, offering a detailed view of their behavior in various environments.

Conformational Dynamics in Solution

While specific studies on the conformational dynamics of this compound in solution are not readily found in existing literature, MD simulations would be the primary tool for such an investigation. A simulation would typically involve placing a model of the molecule in a virtual box filled with a chosen solvent, such as water or dimethyl sulfoxide. By calculating the forces between atoms, the simulation would track the molecule's rotational and translational movements.

Simulation of Crystal Growth and Polymorphism

The process of how individual molecules of this compound assemble into a crystal lattice is another area that could be explored via MD simulations. Such simulations can predict how molecules orient themselves as they transition from a disordered state in solution to an ordered crystalline solid.

Furthermore, these computational methods are invaluable for investigating polymorphism—the ability of a solid to exist in multiple crystalline forms. Different polymorphs can have distinct physical properties, including solubility and melting point. Simulations could predict the most stable polymorph under various conditions and elucidate the molecular interactions that drive the formation of one polymorph over another. Currently, there is no specific published research detailing crystal growth simulations for this compound.

Intermolecular Association and Aggregation Behavior

Research into the specific intermolecular association and aggregation of this compound through computational studies is not presently available. However, MD simulations are well-suited to explore this behavior. By simulating a system with multiple molecules of the compound, researchers could observe their tendency to self-associate or form aggregates in solution.

These simulations would identify the primary modes of interaction, such as hydrogen bonding between the carboxylic acid groups or π-stacking between the phenyl rings. Understanding this behavior is crucial, as aggregation can significantly affect a compound's properties and activity. The simulations could quantify the strength of these associations and the typical size and structure of the resulting aggregates.

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor or target), such as a protein.

Ligand-Target Interaction Modeling

While no specific molecular docking studies featuring this compound are found in the reviewed literature, this method could be used to model its interaction with various biological targets like enzymes or receptors. In a typical docking study, the 3D structure of the target protein is used as a scaffold. The this compound molecule is then computationally placed into the target's binding site in numerous possible orientations.

A scoring function is used to estimate the binding affinity for each orientation, with the top-scoring poses providing insight into the most likely binding mode. The analysis would focus on the specific chemical interactions, such as identifying which amino acid residues in the target form hydrogen bonds with the carboxylic acid or aldehyde groups of the ligand, and which parts of the ligand engage in hydrophobic or electrostatic interactions.

Potential Interaction Data from a Hypothetical Docking Study

| Interaction Type | Potential Interacting Group on Ligand | Potential Interacting Residue on Target |

| Hydrogen Bonding | Carboxylic Acid (-COOH) | Arginine, Lysine, Histidine |

| Hydrogen Bonding | Formyl Group (-CHO) | Asparagine, Glutamine |

| π-π Stacking | Phenyl Rings | Phenylalanine, Tyrosine, Tryptophan |

| Halogen Bonding | Chlorine (-Cl) | Electron-rich atoms (e.g., Oxygen in backbone) |

| Electrostatic | Carboxylate (-COO⁻) | Positively charged residues |

Structure-Activity Relationship (SAR) Derivations based on Computational Models

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its activity. While computational SAR studies for this compound are not available, a hypothetical study could be constructed based on docking results.

By computationally modifying the structure of this compound—for example, by changing the position of the chloro group, replacing the formyl group with another functional group, or altering the substitution pattern—and then docking each new analogue into the same target protein, a set of theoretical binding affinities can be generated.

These data would allow for the derivation of a computational SAR model. For instance, the model might reveal that a chloro group at position 4 is essential for high-affinity binding or that the presence of a hydrogen bond donor at the para-position of the second phenyl ring is critical for activity. This information provides a rational basis for designing new molecules with potentially improved properties.

Hypothetical SAR Data Table

| Analogue of this compound | Modification | Predicted Binding Affinity (Arbitrary Units) |

| Analogue 1 | Chloro group at position 2 | 85 |

| Analogue 2 | Formyl group replaced with Nitro group | 72 |

| Analogue 3 | No Chloro group | 60 |

| Analogue 4 | Carboxylic acid at meta position | 55 |

Chemical Reactivity and Transformation Pathways

Reactions at the Formyl Group

The formyl group, an aromatic aldehyde, is susceptible to oxidation, reduction, and condensation reactions, providing pathways to various functional derivatives.

Oxidation to Carboxylic Acid

The formyl group of 4-Chloro-3-(4-formylphenyl)benzoic acid can be readily oxidized to a second carboxylic acid group, yielding 4'-chloro-[1,1'-biphenyl]-3,4-dicarboxylic acid. This transformation is typically achieved using strong oxidizing agents. ncert.nic.inpressbooks.pub Common reagents for this purpose include potassium permanganate (B83412) (KMnO₄) or chromic acid. libretexts.orgchemistrysteps.com The oxidation generally proceeds under vigorous conditions, and the robust nature of the aromatic rings and the existing carboxylic acid group are typically unaffected. libretexts.org This reaction converts the bifunctional starting material into a tricarboxylic acid derivative, significantly altering its chemical properties and potential applications.

| Reagent | Typical Conditions | Product |

|---|---|---|

| Potassium Permanganate (KMnO₄) | Aqueous solution, can be acidic, basic, or neutral; often heated. pressbooks.publibretexts.org | 4'-chloro-[1,1'-biphenyl]-3,4-dicarboxylic acid |

| Chromic Acid (generated from CrO₃/H₂SO₄) | Aqueous acetone. | 4'-chloro-[1,1'-biphenyl]-3,4-dicarboxylic acid |

| Nitric Acid (HNO₃) | Hot, concentrated conditions. pressbooks.pub | 4'-chloro-[1,1'-biphenyl]-3,4-dicarboxylic acid |

Reduction to Alcohol or Methylene

The formyl group can be selectively reduced to either a hydroxymethyl (alcohol) group or a methyl (methylene) group, depending on the reagents and conditions employed.

Reduction to the corresponding primary alcohol, 4-Chloro-3-(4-(hydroxymethyl)phenyl)benzoic acid, is commonly achieved using mild reducing agents like sodium borohydride (B1222165) (NaBH₄). ncert.nic.inmasterorganicchemistry.com This reagent is highly selective for aldehydes and ketones and will not reduce the carboxylic acid group under standard conditions. masterorganicchemistry.comresearchgate.net The reaction is typically performed in an alcoholic solvent like methanol (B129727) or ethanol (B145695) at room temperature. ugm.ac.id

For complete reduction of the formyl group to a methyl group, yielding 4-Chloro-3-(4-methylphenyl)benzoic acid, more drastic methods are required. The Wolff-Kishner reduction is a classic method for this transformation. byjus.comwikipedia.orgorganic-chemistry.org This two-step process involves the initial formation of a hydrazone by reacting the aldehyde with hydrazine (B178648) (N₂H₄), followed by heating with a strong base, such as potassium hydroxide (B78521) (KOH), in a high-boiling solvent like diethylene glycol. byjus.comlibretexts.org

| Reaction Type | Reagent(s) | Typical Conditions | Product |

|---|---|---|---|

| Reduction to Alcohol | Sodium Borohydride (NaBH₄) | Methanol or ethanol solvent, room temperature. masterorganicchemistry.comugm.ac.id | 4-Chloro-3-(4-(hydroxymethyl)phenyl)benzoic acid |

| Reduction to Methylene | Hydrazine (N₂H₄), Potassium Hydroxide (KOH) | High-boiling solvent (e.g., diethylene glycol), high temperature (~200 °C). byjus.comlibretexts.org | 4-Chloro-3-(4-methylphenyl)benzoic acid |

Condensation Reactions (e.g., with amines to form imines/Schiff bases, hydrazones)

The carbonyl carbon of the formyl group is electrophilic and readily undergoes condensation reactions with nucleophilic nitrogen compounds like primary amines and hydrazines. researchgate.net

Reaction with a primary amine (R-NH₂) results in the formation of an imine, also known as a Schiff base. edu.krdderpharmachemica.com These reactions are typically catalyzed by a small amount of acid and often involve refluxing in a solvent like ethanol or acetic acid to facilitate the removal of water and drive the reaction to completion. nih.gov The resulting imine contains a C=N double bond where the carbonyl oxygen has been replaced by the nitrogen atom of the amine.

Similarly, reaction with hydrazine or its derivatives (e.g., phenylhydrazine) yields a hydrazone. wikipedia.org This reaction is a cornerstone of organic chemistry and proceeds by the action of hydrazine on the aldehyde. wikipedia.org The formation of the hydrazone is also the first step in the Wolff-Kishner reduction. wikipedia.org The reaction conditions are generally mild, often involving stirring the reactants in a solvent such as ethanol. researchgate.net

| Reactant | Reagent Type | Typical Conditions | Product Class |

|---|---|---|---|

| Primary Amine (R-NH₂) | Condensation | Ethanol or acetic acid solvent, often with heating/reflux. nih.gov | Imine (Schiff Base) |

| Hydrazine (H₂N-NH₂) or Substituted Hydrazine | Condensation | Ethanol solvent, room temperature or gentle heating. wikipedia.org | Hydrazone |

Reactions at the Carboxylic Acid Group

The carboxylic acid moiety is the second major site for chemical modification, primarily through reactions like esterification and amidation that target the hydroxyl group.

Esterification

The carboxylic acid can be converted to an ester through reaction with an alcohol in the presence of an acid catalyst, a process known as Fischer esterification. usm.myucla.edu Sulfuric acid (H₂SO₄) is a commonly used catalyst. usm.my The reaction is an equilibrium process, and to achieve high yields of the ester, the alcohol is often used in excess as the solvent, and the water produced is removed as the reaction proceeds. ucla.eduusm.my Microwave-assisted methods have also been developed to accelerate this transformation. usm.myresearchgate.net This reaction converts the benzoic acid into a benzoate (B1203000) ester, altering its polarity and solubility.

Amidation

Formation of an amide from the carboxylic acid group typically requires activation of the carboxyl group to make it more susceptible to nucleophilic attack by an amine. A common laboratory method involves first converting the carboxylic acid to a more reactive acid chloride. researchgate.net This is achieved by treating the starting material with a reagent like thionyl chloride (SOCl₂). youtube.comsemanticscholar.org The resulting highly reactive acyl chloride is then treated with a primary or secondary amine to form the corresponding amide in a Schotten-Baumann type reaction. youtube.com Alternatively, direct amidation can be achieved using coupling agents or catalytic methods that avoid the need for isolating the acid chloride. acs.orgsciepub.com

| Method | Reagent(s) | Typical Conditions | Product Class |

|---|---|---|---|

| Via Acid Chloride | 1. Thionyl Chloride (SOCl₂) 2. Amine (RNH₂ or R₂NH) | Step 1: Reflux in neat SOCl₂ or with a solvent. Step 2: Addition of amine, often in the presence of a base. youtube.com | Amide |

| Direct Catalytic Amidation | Amine (RNH₂), Boric Acid catalyst | Reflux in a solvent like toluene (B28343) with a Dean-Stark trap to remove water. sciepub.com | Amide |

Reactions at the Chloro Substituent

The chloro group attached to the benzoic acid ring is a key site for reactions that form new carbon-carbon or carbon-heteroatom bonds.

The replacement of the chlorine atom via a nucleophilic aromatic substitution (SNAr) mechanism is a potential, albeit challenging, transformation. SNAr reactions typically require the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group. chemistrysteps.comlibretexts.org These EWGs are necessary to stabilize the negatively charged intermediate, known as a Meisenheimer complex, which forms when the nucleophile attacks the aromatic ring. chemistrysteps.comnih.gov

Table 1: Factors Influencing SNAr Reactivity on this compound

| Factor | Influence on Reactivity | Rationale |

|---|---|---|

| Position of EWG | Decreased | The primary EWG (COOH) is meta to the Cl, offering poor resonance stabilization for the Meisenheimer intermediate. libretexts.org |

| Nature of Nucleophile | Critical | Only strong nucleophiles (e.g., RO⁻, RS⁻, R₂N⁻) are likely to react, often requiring high temperatures. chemistrysteps.com |

| Leaving Group | Moderate | Chlorine is a viable leaving group for SNAr, though less reactive than fluorine. chemistrysteps.com |

The chloro substituent serves as an excellent electrophilic partner in a variety of transition-metal-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new aryl-aryl or aryl-heteroatom bonds, effectively replacing the chlorine atom with a new substituent.

Prominent examples of such reactions include the Suzuki, Stille, Heck, and Buchwald-Hartwig couplings. In a Suzuki coupling, the chloroarene would react with an arylboronic acid in the presence of a palladium catalyst and a base to form a new biaryl compound. Similarly, a Buchwald-Hartwig amination could be employed to form a new C-N bond by reacting the molecule with an amine, a palladium catalyst, and a suitable base. nih.gov Iron-catalyzed cross-coupling reactions have also emerged as a less toxic and more economical alternative for forming aryl-aryl bonds from aryl chlorides and Grignard reagents. nih.govnih.gov A significant challenge in these reactions can be the competition between the desired cross-coupling and the homocoupling of the nucleophilic partner. nih.gov The specific conditions (catalyst, ligand, base, solvent) would need to be optimized to achieve high yields of the desired product.

Table 2: Potential Cross-Coupling Reactions at the Chloro Substituent

| Reaction Name | Nucleophilic Partner | Catalyst System (Typical) | Bond Formed |

|---|---|---|---|

| Suzuki Coupling | Arylboronic Acid (Ar'-B(OH)₂) | Pd(0) catalyst (e.g., Pd(PPh₃)₄) + Base | C-Ar' |

| Heck Coupling | Alkene (R-CH=CH₂) | Pd(0)/Pd(II) catalyst + Base | C-C (alkenyl) |

| Buchwald-Hartwig Amination | Amine (R₂NH) | Pd(0) catalyst + Ligand + Base | C-N |

| Stille Coupling | Organostannane (Ar'-SnR₃) | Pd(0) catalyst | C-Ar' |

| Iron-Catalyzed Coupling | Grignard Reagent (Ar'-MgBr) | Iron salt (e.g., FeCl₃) | C-Ar' |

Electrophilic Aromatic Substitution Reactions on the Phenyl Rings

Further functionalization of the two phenyl rings via electrophilic aromatic substitution (EAS) is expected to be difficult. EAS reactions, such as nitration, halogenation, or Friedel-Crafts acylation, proceed most readily on electron-rich aromatic rings. leah4sci.comyoutube.com The existing substituents on this compound are all electron-withdrawing, thereby deactivating both aromatic rings towards electrophilic attack.

Ring 1 (substituted with -Cl and -COOH): The carboxylic acid group is a strong deactivating group and a meta-director. The chlorine atom is also deactivating but is an ortho, para-director. The directing effects are thus in opposition. The position ortho to the chlorine and meta to the carboxylic acid (C5) is the most likely site of substitution, though the reaction would require forcing conditions.

Ring 2 (substituted with -CHO): The formyl group is a strong deactivating group and a meta-director. Therefore, any electrophilic substitution on this ring would be directed to the positions meta to the aldehyde.

Mechanism Studies of Key Transformations

The mechanisms of the principal reactions involving this compound are well-established in organic chemistry.

Nucleophilic Aromatic Substitution (SNAr): The classical SNAr mechanism proceeds in two steps: addition of the nucleophile to form a resonance-stabilized carbanion (the Meisenheimer complex), followed by the elimination of the leaving group (chloride) to restore aromaticity. libretexts.org Recent studies have shown that some SNAr reactions may not be stepwise but can proceed through a single, concerted transition state. nih.gov For this compound, the lack of ortho or para activation suggests a high energy barrier for the formation of the Meisenheimer intermediate, reinforcing the need for harsh reaction conditions.

Cross-Coupling Reactions: The catalytic cycles of palladium-catalyzed cross-coupling reactions generally involve three key steps:

Oxidative Addition: The palladium(0) catalyst inserts into the carbon-chlorine bond of the aryl chloride, forming an arylpalladium(II) complex.

Transmetallation: The organic group from the nucleophilic partner (e.g., the aryl group from an arylboronic acid in a Suzuki reaction) is transferred to the palladium center.

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new aryl-aryl bond and regenerating the palladium(0) catalyst. nih.gov Mechanistic studies on iron-catalyzed couplings suggest the involvement of key aryl-iron(II) intermediates. nih.gov

Electrophilic Aromatic Substitution (EAS): The EAS mechanism involves the attack of the aromatic π-electrons on a strong electrophile (E⁺) to form a resonance-stabilized carbocation known as a sigma complex or arenium ion. youtube.comlibretexts.org In a subsequent step, a base removes a proton from the carbon atom that was attacked by the electrophile, which restores the aromaticity of the ring. The high energy of activation for forming the sigma complex in a highly deactivated system like this compound explains the low reactivity towards EAS.

Design and Synthesis of Derivatives and Analogs

Structure-Property Relationship Studies of Substituted Analogs

The introduction of different functional groups can alter a molecule's hydrophilicity, polarity, and steric profile, which in turn affects its interactions with biological targets or its self-assembly in the solid state. ajgreenchem.com For instance, the two ortho-chloro groups in the drug diclofenac (B195802) are known to force a twist in the biphenyl (B1667301) structure, which is critical for its binding to the active site of cyclooxygenase (COX) enzymes. nih.gov Similarly, for 4-Chloro-3-(4-formylphenyl)benzoic acid, the chloro substituent influences the dihedral angle between the two phenyl rings. researchgate.net

Table 1: Effect of Substituents on Properties of Biphenyl Analogs

| Substituent/Modification | Observed Effect | Potential Implication for this compound | Reference |

|---|---|---|---|

| Ortho-halogen (e.g., Chlorine) | Forces a non-planar conformation (twist) between phenyl rings. | The existing chloro group likely induces a specific three-dimensional shape, influencing receptor binding. | nih.gov |

| Fluorine | Can enhance antibacterial potency and metabolic stability. | Replacing the chloro group or adding fluorine elsewhere could modulate biological activity. | researchgate.netnih.gov |

| Carboxylic Acid | Enhances hydrophilicity and provides a key hydrogen bonding site. | The carboxylic acid is a critical anchor for biological interactions and influences solubility. | ajgreenchem.comresearchgate.net |

Rational Design of New Biphenyl Carboxylic Acid Scaffolds

Rational design strategies are employed to create novel chemical entities with improved or new properties based on known molecular structures. dtic.mil For biphenyl carboxylic acids, this often involves techniques like pharmacophore fusion and scaffold hopping. mdpi.com

Pharmacophore Fusion: This strategy involves combining the key structural features (pharmacophores) of two or more known active molecules. For example, two series of novel biphenyl carboxylic acids were designed by fusing pharmacophoric elements from the known URAT1 inhibitors Epaminurad and Telmisartan, leading to the identification of potent new inhibitors. mdpi.com

Scaffold Hopping: This technique aims to identify structurally novel compounds by replacing the core molecular framework (the scaffold) while retaining the original's biological activity and three-dimensional arrangement of key functional groups. dtic.milnih.gov Starting from the this compound framework, one could replace the biphenyl core with a bioisosteric equivalent, such as a phenyl-pyridine or other heterocyclic systems, to generate new intellectual property and potentially improve pharmacokinetic profiles. dtic.mil The goal is to discover equipotent compounds with novel backbones that may possess enhanced properties. dtic.mil

The design of new scaffolds often leverages computational tools for molecular docking and predicting absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties to prioritize the synthesis of the most promising candidates. researchgate.net

Synthesis of Imine and Hydrazone Derivatives

The formyl group (-CHO) of this compound is a prime site for derivatization through condensation reactions. It readily reacts with primary amines to form imines (Schiff bases) and with hydrazines or hydrazides to form hydrazones. redalyc.orgnih.govnih.gov These reactions are typically straightforward and provide a rapid method to expand a compound library. nih.gov

The general synthesis involves reacting the aldehyde with a substituted aniline (B41778) or a hydrazine (B178648) in a suitable solvent, often with acid catalysis. nih.gov A wide variety of biphenyl-4-carboxylic acid hydrazide-hydrazones have been synthesized and evaluated for antimicrobial activity. nih.gov Similarly, numerous studies report the synthesis of complex hydrazone derivatives from heterocyclic aldehydes, demonstrating the robustness of this synthetic route. researchgate.netmdpi.comsemanticscholar.orgepa.govnih.gov For example, reacting a formyl-containing pyrazole (B372694) benzoic acid with various substituted phenylhydrazines yields a library of hydrazone derivatives. mdpi.comsemanticscholar.org

Table 2: Synthesis of Representative Hydrazone Derivatives from Aryl Aldehydes

| Aldehyde Precursor | Reagent | Derivative Type | Yield | Reference |

|---|---|---|---|---|

| 4-[4-Formyl-3-(2-oxochromen-3-yl)pyrazol-1-yl]benzoic acid | 3-Chlorophenylhydrazine | Hydrazone | 81% | semanticscholar.org |

| 4-[4-Formyl-3-(2-oxochromen-3-yl)pyrazol-1-yl]benzoic acid | 4-Chlorophenylhydrazine | Hydrazone | 77% | semanticscholar.org |

| 4-[4-Formyl-3-(3-fluorophenyl)pyrazol-1-yl]benzoic acid | 4-Bromophenylhydrazine | Hydrazone | 82% | nih.gov |

These derivatization strategies allow for the systematic modification of the molecule's periphery, which can be used to probe interactions with biological targets or fine-tune material properties.

Functionalization at Different Positions of the Phenyl Rings

Beyond the formyl group, this compound offers other positions for chemical modification, including the carboxylic acid group and the aromatic rings themselves.

Carboxylic Acid Group: The carboxylic acid is one of the most versatile functional groups for derivatization. researchgate.net Common modifications include:

Esterification: Reaction with alcohols, often under acidic conditions or using reagents like diazomethane, to form esters. colostate.edu Phenacyl esters can be prepared using reagents like 4'-bromophenacyl trifluoromethanesulfonate (B1224126) for chromatographic analysis. nih.gov

Amide Formation: Coupling with amines using carbodiimides (e.g., EDAC) or other peptide coupling agents is a standard method to produce amides. thermofisher.com This is a cornerstone of peptide synthesis and is widely used in medicinal chemistry. thermofisher.com

Conversion to Amines: The carboxylic acid can be converted into an aliphatic amine via derivatization with a protected diamine followed by deprotection. thermofisher.com

Phenyl Rings: The biphenyl system can undergo electrophilic substitution reactions, similar to benzene (B151609). ajgreenchem.com The directing effects of the existing substituents (the deactivating -COOH and -CHO groups, and the deactivating but ortho-, para-directing -Cl group) would guide the position of any new incoming electrophiles. More commonly, modern cross-coupling reactions, such as the Suzuki-Miyaura coupling, are used to build the biphenyl scaffold itself from corresponding boronic acids and halo-aromatics. ajgreenchem.com

Design of Multicomponent Solids and Supramolecular Assemblies

Supramolecular chemistry focuses on the non-covalent interactions that direct the self-assembly of molecules into larger, well-defined structures. nih.gov this compound is well-suited for forming such assemblies due to its functional groups, which can participate in strong and directional non-covalent interactions.

Hydrogen Bonding: The carboxylic acid group is a powerful hydrogen bond donor and acceptor. It can form robust, dimeric "acid-acid" synthons where two molecules pair up through O-H···O hydrogen bonds. researchgate.netresearchgate.net This is a common and predictable structural motif in the crystal structures of carboxylic acids. researchgate.net

Halogen Bonding: The chlorine atom can act as a halogen bond donor, interacting with Lewis basic atoms in adjacent molecules.

These interactions can be harnessed to design multicomponent solids like cocrystals and molecular salts. researchgate.net By combining the benzoic acid with a complementary coformer molecule (e.g., an aminopyridine), it is possible to form a new crystalline solid with potentially different physical properties (e.g., solubility, melting point) than the parent compound. researchgate.net For example, reacting 3-chlorobenzoic acid with aminopyridine derivatives has been shown to produce both cocrystals and molecular salts, depending on the specific pairing. researchgate.net The design of these supramolecular systems is a key strategy in crystal engineering and materials science. nih.gov

Applications in Advanced Materials Science and Chemical Processes

Utilization as Monomers or Building Blocks in Polymer Chemistry

The bifunctional nature of 4-Chloro-3-(4-formylphenyl)benzoic acid, possessing both a carboxylic acid and a formyl group, makes it a theoretical candidate for participation in various polymerization reactions.

The carboxylic acid group of this compound could potentially react with diols or diamines to form polyesters and polyamides, respectively. However, the presence of the formyl group might complicate these reactions or require protection prior to polymerization.

In the realm of polyimides, aromatic dianhydrides and diamines are the primary monomers. mdpi.comscispace.com The synthesis is often a two-step process involving the formation of a polyamic acid intermediate, followed by chemical or thermal imidization. scispace.com While benzoic acid can be used as a high-temperature solvent for polyimide synthesis, the direct incorporation of a monofunctional benzoic acid derivative like this compound as a primary monomer is not a standard practice. Its role would more likely be as a chain terminator or a modifying agent if it were to be included in a polyimide synthesis.

Extensive research has been conducted on the synthesis of polyamides and polyimides from various aromatic monomers to achieve desirable properties like thermal stability and solubility. nih.govrsc.orgresearchgate.net For instance, the Yamazaki phosphorylation reaction is a common method for preparing polyamides from dicarboxylic acids and diamines. nih.gov Similarly, one-pot polycondensation in molten benzoic acid is a technique used for synthesizing aromatic polyimides. mdpi.comresearchgate.net

Table 1: Examples of Monomers Used in Polyamide and Polyimide Synthesis This table presents examples of monomers commonly used in the synthesis of polyamides and polyimides and is for illustrative purposes only, as no specific use of this compound has been reported.

| Polymer Type | Monomer 1 | Monomer 2 | Reference |

|---|---|---|---|

| Polyamide | 4,4ʹ-bis(4-carboxymethylene)biphenyl | Various aromatic diamines | nih.gov |

| Polyamide | 2,5-Furandicarboxylic acid | Hexamethylenediamine | rsc.org |

| Polyimide | 3,4ʹ-Oxydianiline | Various tetracarboxylic acid dianhydrides | mdpi.com |

The aldehyde functionality of this compound offers a reactive site for post-polymerization modification or for the creation of specific polymer architectures. For example, it could be used to graft side chains onto a polymer backbone or to crosslink polymer chains. However, no published studies demonstrate the use of this specific compound for creating functional polymer architectures.

Application in Liquid Crystal Design

Benzoic acid derivatives are known to exhibit liquid crystalline properties, often through the formation of hydrogen-bonded dimers. nih.govresearchgate.net The bent shape of the this compound molecule, arising from the 1,3-substitution pattern on one of the phenyl rings, makes it a theoretical candidate for the design of bent-core liquid crystals.

The mesophase behavior of liquid crystals is highly dependent on molecular structure, including the presence and position of substituents. The chloro-substituent in this compound would be expected to influence the polarity and polarizability of the molecule, which in turn would affect the stability and type of liquid crystalline phases (mesophases) formed. Generally, halogen substituents can impact mesomorphic temperature ranges. frontiersin.org However, without experimental data, the specific influence of the chloro and formyl groups on the mesophase behavior of this compound remains speculative. Studies on other benzoic acid derivatives show that the nature and length of alkyl or alkoxy chains significantly affect the mesomorphic properties. nih.gov

Bent-core, or "banana," liquid crystals are a fascinating class of materials known for their unique properties, such as ferroelectricity in smectic phases. The bent molecular shape is a key requirement for the formation of these phases. While this compound possesses a bent core, there is no literature describing its use in the synthesis of bent-core mesogens. Research in this area typically involves the synthesis of molecules with a central bent unit, often derived from resorcinol (B1680541) or isophthalic acid, flanked by rigid mesogenic wings and terminal flexible chains.

Table 2: Examples of Core Structures in Bent-Core Liquid Crystals This table provides examples of core structures used in the synthesis of bent-core liquid crystals and is for illustrative purposes only, as no specific use of this compound has been reported.

| Core Structure | Linkage Groups | Resulting Mesophase |

|---|---|---|

| 1,3-Disubstituted Benzene (B151609) | Ester, Imine | Nematic, Smectic |

| Resorcinol Derivatives | Ester, Azo | Nematic |

Role in Coordination Polymer and Metal-Organic Framework (MOF) Synthesis